

IR 754 Carboxylic Acid chemical properties and structure

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Compound of Interest

Compound Name: IR 754 Carboxylic Acid

Cat. No.: B15551816

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An In-Depth Technical Guide to **IR 754 Carboxylic Acid**: Properties, Structure, and Applications

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of organic molecules.[1][2][3] Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[1] Specifically, IR 754 is a heptamethine cyanine dye, which accounts for its absorption and fluorescence properties in the NIR spectrum, typically around 750 nm.[4]

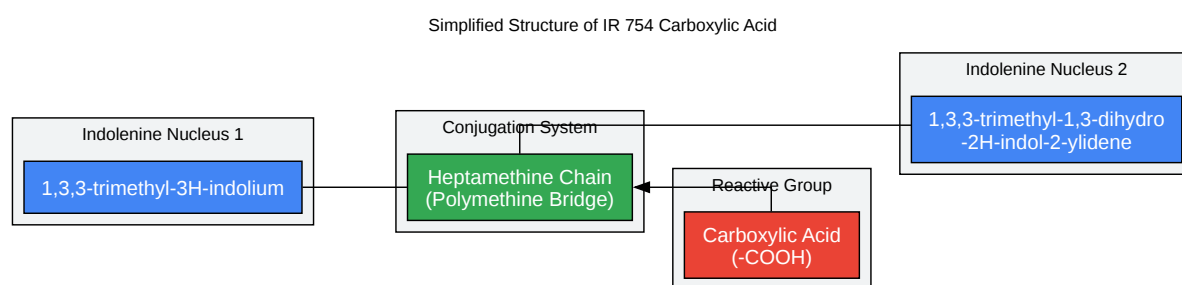
The key feature of this molecule is the terminal carboxylic acid group, which serves as a reactive handle for covalent attachment to biomolecules.[5] This functional group enables researchers to conjugate the dye to primary amine groups on proteins, antibodies, peptides, and other targets through amide bond formation.[6][7] Its strong spectral absorption and utility as a fluorescent label make it a valuable tool in various life science applications, including fluorescent immunoassays, microscopy, flow cytometry, and in-vivo imaging.[2][5][6] This guide provides a detailed overview of its chemical structure, properties, and a standard protocol for its use in bioconjugation.

Chemical Structure and Visualization

IR 754 Carboxylic Acid is an organic salt consisting of a cationic cyanine dye and an iodide anion. The dye's structure is defined by two trimethyl-substituted indolenine rings linked by a

seven-carbon polymethine chain. A carboxyl group is attached to this chain, providing the reactive site for conjugation.[2][8]

The formal chemical name is 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide.[2][8]



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Caption: Logical diagram of IR 754's functional components.

Chemical and Spectral Properties

The physicochemical and spectral properties of **IR 754 Carboxylic Acid** are critical for its application as a fluorescent probe. The data has been compiled from various chemical suppliers and databases.

Physicochemical Properties

This table summarizes the key physical and chemical identifiers for the compound.

| Property | Value | Reference(s) |
|--------------------|--|--------------|
| CAS Number | 2311980-68-2 | [2][8][9] |
| Molecular Formula | C ₃₀ H ₃₃ IN ₂ O ₂ | [2][9][10] |
| Molecular Weight | 580.51 g/mol | [2][3] |
| Appearance | Green to dark green powder or crystal | [2][3] |
| Purity | Typically >80% (HPLC) | [3][8] |
| Storage Conditions | 4°C or cool (<15°C), dark, sealed, under inert gas | [9][11] |
| Sensitivities | Light-sensitive, hygroscopic | [3] |

Spectral Properties

The spectral characteristics define the dye's performance in fluorescence-based assays.

| Property | Value | Reference(s) |
|---|----------------------------|--------------|
| Absorption Maximum (λ_{max}) | 745 - 750 nm (in Methanol) | |
| Emission Maximum (λ_{em}) | ~770 - 780 nm (Estimated) | |
| Molar Extinction Coefficient (ϵ) | Data not available | |
| Quantum Yield (Φ) | Data not available | |

Note: Emission maximum is estimated based on the typical Stokes shift for heptamethine cyanine dyes. Molar extinction coefficient and quantum yield are highly dependent on the solvent and conjugation state and are not consistently reported by suppliers.

Experimental Protocols

The primary application of **IR 754 Carboxylic Acid** is the labeling of biomolecules containing primary amines, such as proteins and antibodies. This is achieved by forming a stable amide bond using a carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

Protocol: Protein Labeling via EDC/NHS Chemistry

This protocol provides a general workflow for conjugating **IR 754 Carboxylic Acid** to a generic IgG antibody. Note: Optimal conditions (e.g., molar ratios, reaction times) may vary depending on the specific protein and should be determined empirically.

Materials:

- **IR 754 Carboxylic Acid**
- Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- EDC (Water-soluble carbodiimide)[7]
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., Sephadex G-25) for desalting/buffer exchange

Procedure:

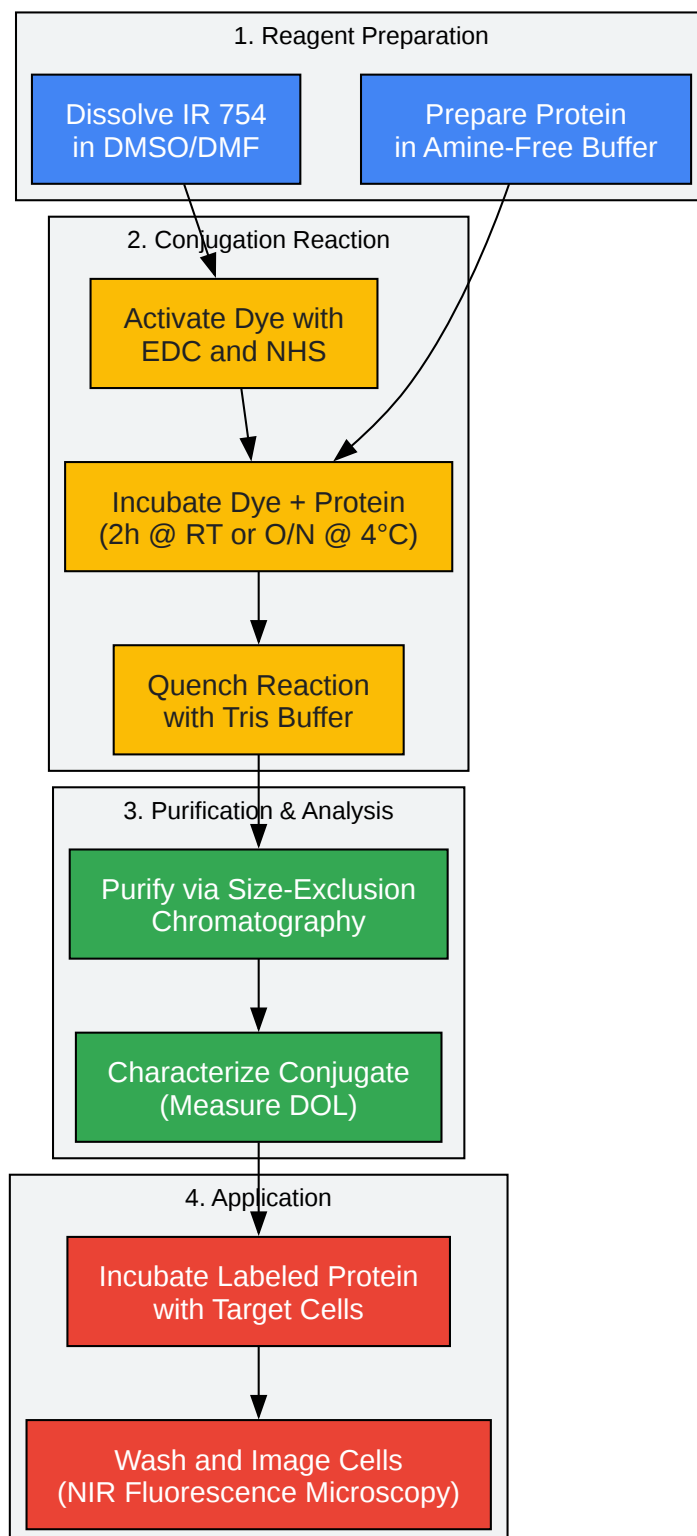
- **Prepare Protein Solution:** Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxyl groups.
- **Prepare Dye Solution:** Immediately before use, dissolve **IR 754 Carboxylic Acid** in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- **Activate Carboxylic Acid:**
 - Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the protein solution.

- Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups (this step is for antibody-dye conjugation, for dye-amine conjugation, the dye is activated first).
- Alternative (Dye Activation): In a separate tube, mix the desired amount of **IR 754 Carboxylic Acid** with a 5-fold molar excess of EDC/NHS in DMSO. Let it react for 15-20 minutes at room temperature to form an NHS-ester.
- Conjugation Reaction:
 - Add the activated IR 754-NHS ester solution to the protein solution. The molar ratio of dye to protein is a critical parameter; a starting point of 10:1 (dye:protein) is common.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-20 mM. Incubate for 15 minutes to quench any unreacted dye.
- Purify Conjugate: Remove unconjugated dye and reaction byproducts by passing the solution over a size-exclusion chromatography column (e.g., G-25). Elute with PBS or another suitable storage buffer.
- Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for the dye).

Bioconjugation and Imaging Workflow

The following diagram illustrates the logical workflow from dye activation to final application in cellular imaging, as detailed in the protocol above.

Workflow: Bioconjugation and Cellular Imaging

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